molecular formula C8H7N3O B3819464 3-(pyridin-3-yl)-1H-pyrazol-5-ol CAS No. 90280-24-3

3-(pyridin-3-yl)-1H-pyrazol-5-ol

Cat. No.: B3819464
CAS No.: 90280-24-3
M. Wt: 161.16 g/mol
InChI Key: QEVNMIJYSJVKMU-UHFFFAOYSA-N
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Description

3-(pyridin-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features both a pyridine ring and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-fibrotic activities .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the expression of collagen , suggesting a potential interaction with collagen synthesis pathways.

Result of Action

Similar compounds have shown to effectively inhibit the expression of collagen , which could potentially lead to anti-fibrotic effects.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-yl)-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(pyridin-3-yl)-1H-pyrazol-5-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyridin-3-yl)-1H-pyrazol-5-ol is unique due to its dual ring structure, which provides a versatile scaffold for chemical modifications. This structural feature allows for a wide range of biological activities and makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-pyridin-3-yl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-4-7(10-11-8)6-2-1-3-9-5-6/h1-5H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVNMIJYSJVKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415432
Record name ST4125729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90280-24-3
Record name ST4125729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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